2-(2,6-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,6-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a 2,6-difluorobenzyl group attached to the boron atom. The presence of the difluorobenzyl group enhances the reactivity and selectivity of the compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound to boranes or other reduced boron species.
Substitution: The compound readily participates in nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like THF or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in solvents like DMF or DMSO.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research, including:
Chemistry: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Utilized in the development of fluorescent probes and sensors for detecting biological molecules and processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves the formation of boron-carbon bonds through palladium-catalyzed cross-coupling reactions. The compound acts as a boron source, which undergoes transmetalation with a palladium complex to form a palladium-boron intermediate. This intermediate then reacts with an organic halide or pseudohalide to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions include the palladium catalyst, the boron reagent, and the organic halide or pseudohalide .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzyl bromide
- 2,6-Difluorobenzyl chloride
- 2,6-Difluorobenzoic acid
- 2,6-Difluorobenzyl alcohol
Uniqueness
2-(2,6-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which provides enhanced stability and reactivity compared to other boron compounds. The presence of the difluorobenzyl group further increases its reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H17BF2O2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-10(15)6-5-7-11(9)16/h5-7H,8H2,1-4H3 |
InChI Key |
HZEPDWVQQSZMRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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